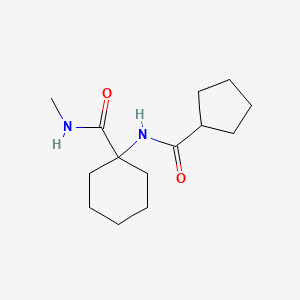
3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as CL-218,872 and is a potent and selective antagonist of the kappa opioid receptor. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases and disorders.
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione is through its antagonism of the kappa opioid receptor. This receptor is involved in the regulation of pain, mood, and stress responses. By blocking this receptor, CL-218,872 has been shown to produce analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione have been extensively studied. It has been shown to produce analgesic effects in animal models of pain. Additionally, it has been shown to produce anxiolytic effects in animal models of anxiety. It has also been investigated for its potential use in the treatment of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione in laboratory experiments is its selectivity for the kappa opioid receptor. This allows for more precise and targeted studies of the effects of this receptor on various physiological and biochemical processes. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in laboratory experiments.
Orientations Futures
There are many potential future directions for the study of 3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione. One area of research is the development of more selective and potent kappa opioid receptor antagonists for use in the treatment of pain and psychiatric disorders. Additionally, the potential therapeutic applications of this compound in other areas, such as addiction and stress-related disorders, warrant further investigation. Finally, the potential side effects and toxicity of this compound must be further studied to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of 3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione involves the reaction of 3-chlorobenzyl chloride with propylimidazole in the presence of a base such as potassium carbonate. The resulting product is then treated with phosgene to form the final compound. The synthesis of this compound has been well-documented in scientific literature and is widely used in research laboratories.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties and has been investigated for its potential use in the treatment of pain. Additionally, it has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-propylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-6-14-8-11(16)15(12(14)17)10-5-3-4-9(13)7-10/h3-5,7H,2,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYCHCKZZOXCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-propylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)
![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514130.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)



![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)



